molecular formula C12H12O3 B12553259 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one CAS No. 146946-21-6

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B12553259
CAS No.: 146946-21-6
M. Wt: 204.22 g/mol
InChI Key: NRENRLOUWSVYIA-UHFFFAOYSA-N
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Description

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a benzofuran derivative with a butylidene group in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzofuran derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: A simpler benzofuran derivative.

    5-Hydroxy-2-benzofuran-1(3H)-one: Lacks the butylidene group.

    3-Butylidene-2-benzofuran-1(3H)-one: Lacks the hydroxy group.

Uniqueness

3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one is unique due to the presence of both the butylidene and hydroxy groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-butylidene-5-hydroxy-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENRLOUWSVYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772279
Record name 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146946-21-6
Record name 3-Butylidene-5-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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